N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0718875
InChI: InChI=1S/C19H21ClN2O4/c1-3-4-18(23)21-13-5-10-16(20)17(11-13)22-19(24)12-26-15-8-6-14(25-2)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,21,23)(H,22,24)
SMILES: CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)OC
Molecular Formula: C19H21ClN2O4
Molecular Weight: 376.8 g/mol

N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide

CAS No.:

Cat. No.: VC0718875

Molecular Formula: C19H21ClN2O4

Molecular Weight: 376.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide -

Specification

Molecular Formula C19H21ClN2O4
Molecular Weight 376.8 g/mol
IUPAC Name N-[4-chloro-3-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]butanamide
Standard InChI InChI=1S/C19H21ClN2O4/c1-3-4-18(23)21-13-5-10-16(20)17(11-13)22-19(24)12-26-15-8-6-14(25-2)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,21,23)(H,22,24)
Standard InChI Key SDDUMXIJHZOCLP-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)OC
Canonical SMILES CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator